molecular formula C10H10BrF2N B14867122 (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine

(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine

Cat. No.: B14867122
M. Wt: 262.09 g/mol
InChI Key: YPAXIIMFZZSGAY-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine is an organic compound characterized by the presence of a bromophenyl group, two fluorine atoms, and a cyclopropyl ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid is coupled with a suitable cyclopropyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, while the methanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)methanamine: Lacks the cyclopropyl and difluoro groups, resulting in different chemical and biological properties.

    2,2-Difluorocyclopropylamine: Lacks the bromophenyl group, leading to distinct reactivity and applications.

    (3-(4-Chlorophenyl)-2,2-difluorocyclopropyl)methanamine:

Uniqueness

(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanamine is unique due to the combination of its bromophenyl, difluorocyclopropyl, and methanamine groups. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

[3-(4-bromophenyl)-2,2-difluorocyclopropyl]methanamine

InChI

InChI=1S/C10H10BrF2N/c11-7-3-1-6(2-4-7)9-8(5-14)10(9,12)13/h1-4,8-9H,5,14H2

InChI Key

YPAXIIMFZZSGAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C2(F)F)CN)Br

Origin of Product

United States

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